Tilidine-d6 Hydrochloride
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Overview
Description
Tilidine-d6 Hydrochloride is a deuterated form of Tilidine, a synthetic opioid analgesic. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound is known for its effectiveness in pain management and is commonly used in countries like Germany, Switzerland, and Belgium for treating moderate to severe pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilidine-d6 Hydrochloride is synthesized by incorporating deuterium atoms into the Tilidine molecule. The process involves the hydrogenation of Tilidine in the presence of deuterium gas. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity levels. The final product is often dissolved in methanol for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions
Tilidine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nortilidine and bisnortilidine, which are active metabolites of Tilidine .
Scientific Research Applications
Tilidine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Tilidine levels.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism of Tilidine.
Medicine: Research on pain management and the development of new analgesics often involves this compound.
Industry: It is used in the quality control of pharmaceutical products containing Tilidine.
Mechanism of Action
Tilidine-d6 Hydrochloride exerts its effects by being metabolized into its active form, nortilidine. Nortilidine acts as an agonist at the Mu opioid receptors, which are responsible for pain relief. The conversion of Tilidine into nortilidine involves the enzymes CYP3A4 and CYP2C19. Inhibition of these enzymes can alter the efficacy and tolerability of Tilidine .
Comparison with Similar Compounds
Similar Compounds
Tilidine: The non-deuterated form of Tilidine-d6 Hydrochloride.
Nortilidine: An active metabolite of Tilidine.
Bisnortilidine: Another metabolite of Tilidine.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard in mass spectrometry. This labeling allows for precise quantification and analysis in various research applications .
Properties
CAS No. |
1217655-15-6 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3; |
InChI Key |
MUWDJVKYGSDUSH-MHKFGTQZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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